REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH2:7][CH:8]=[CH2:9])(=[O:6])[O:4][CH3:5].[OH:10]O>CC(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[V]>[CH3:1][O:2][P:3]([CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:6])[O:4][CH3:5] |f:3.4.5.6|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC=C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask having
|
Type
|
CUSTOM
|
Details
|
a capacity of 500 ml, equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermostatic temperature control, reflux condenser
|
Type
|
CUSTOM
|
Details
|
previously purified with KMnO4)
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after which the acetone is largely removed by distillation, whereupon the product
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)CC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |